4-Biphenyl-[1,3]dioxol-5-yl-acetic acid 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid
Brand Name: Vulcanchem
CAS No.: 669713-76-2
VCID: VC1989776
InChI: InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid

CAS No.: 669713-76-2

Cat. No.: VC1989776

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid - 669713-76-2

Specification

CAS No. 669713-76-2
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name 2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid
Standard InChI InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17)
Standard InChI Key CEJOBMZMIWKZKB-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O

Introduction

Chemical Identity and Structure

4-Biphenyl- dioxol-5-yl-acetic acid belongs to the class of phenylacetic acid derivatives with a biphenyl backbone. Its structure consists of a biphenyl system where one phenyl ring is substituted with a benzo dioxole moiety, while the other phenyl ring bears an acetic acid functional group.

Basic Identifiers

The compound is identified by several key parameters that establish its chemical identity:

ParameterValue
CAS Numbers669713-76-2, 281232-91-5
Molecular FormulaC₁₅H₁₂O₄
Molecular Weight256.25 g/mol
Creation Date (PubChem)July 19, 2005
Last Modified (PubChem)February 22, 2025
MDL NumberMFCD03426483

Chemical Nomenclature

The compound is known by several systematic and alternative names:

  • 4-Biphenyl- dioxol-5-yl-acetic acid (primary name)

  • 2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid

  • 2-(4-(Benzo[d] dioxol-5-yl)phenyl)acetic acid

  • (4-benzo dioxol-5-yl-phenyl)-acetic acid

  • [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid

Structural Chemistry

Structural Representation

The molecular structure of 4-Biphenyl- dioxol-5-yl-acetic acid features a biphenyl skeleton with two key functional groups:

  • A benzo dioxole (methylenedioxy) group attached to one phenyl ring

  • An acetic acid (CH₂COOH) group attached to the para position of the second phenyl ring

Chemical Identifiers

The compound can be precisely identified using the following chemical notation systems:

Identifier TypeValue
IUPAC Name2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid
InChIInChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17)
InChIKeyCEJOBMZMIWKZKB-UHFFFAOYSA-N
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O

These identifiers serve as unique digital representations of the compound's structure and are essential for database searching and chemical information retrieval systems .

Physicochemical Properties

The physicochemical properties of 4-Biphenyl- dioxol-5-yl-acetic acid provide insights into its behavior in different environments and its potential interactions with biological systems.

Computed Properties

PropertyValueMethod
XLogP33Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18
Exact Mass256.07355886 DaComputed by PubChem 2.2
Topological Polar Surface Area55.8 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count19Computed by PubChem
Complexity322Computed by Cactvs 3.4.8.18

These computational properties suggest that 4-Biphenyl- dioxol-5-yl-acetic acid has moderate lipophilicity (XLogP3 = 3), indicating a balance between hydrophilic and hydrophobic characteristics. This balance is potentially beneficial for drug-like properties, as it may facilitate membrane permeability while maintaining sufficient water solubility .

Structural Features and Implications

The presence of both hydrogen bond donors (1) and acceptors (4) suggests potential for intermolecular interactions, which may be relevant for binding to biological targets. The moderate topological polar surface area (55.8 Ų) indicates the compound may have favorable cell membrane permeability characteristics, an important consideration for potential pharmaceutical applications .

SupplierProduct ReferenceAvailable Quantities
Shanghai Sinch Parmaceuticals Tech. Co. Ltd.Not specifiedNot specified
CymitQuimica10-F011469250mg, 1g
ParchemNot specifiedNot specified
PharmintNot specifiedNot specified

These suppliers market the compound primarily for research and development purposes, particularly in medicinal chemistry and pharmaceutical development contexts .

Related Compounds and Research Context

Understanding the research context around similar biphenyl derivatives can provide insights into potential applications of 4-Biphenyl- dioxol-5-yl-acetic acid.

Biphenyl Derivatives in Medicinal Chemistry

Research indicates that biphenyl-based compounds are of significant interest in pharmaceutical development:

  • A series of novel biphenyl-derived 5-substituted-indolin-2-one derivatives have been synthesized and evaluated for anti-proliferative activity against cancer cell lines

  • Some biphenyl derivatives have demonstrated interactions with DNA, as shown through molecular docking studies on PDB: 453D

  • Structure-activity relationship studies suggest that the biphenyl scaffold can be optimized for specific biological targets

Synthetic Methodologies

General synthetic approaches for biphenyl derivatives that may be applicable to 4-Biphenyl- dioxol-5-yl-acetic acid include:

  • Cross-coupling reactions (Suzuki, Stille, or Negishi couplings) to form the biphenyl bond

  • Functionalization of pre-formed biphenyl systems

  • Condensation reactions and S-N2 substitutions for introducing functional groups onto aromatic rings

Structure-Property Relationships

Biphenyl Core

The biphenyl system provides:

  • A rigid, extended aromatic scaffold

  • Hydrophobic character

  • Potential π-π stacking interactions with aromatic systems in biological targets

  • Conformational flexibility through rotation around the phenyl-phenyl bond

1,3-Dioxole Ring

The 1,3-dioxole (methylenedioxy) group contributes:

  • Additional hydrogen bond acceptors

  • Altered electronic distribution in the aromatic system

  • Potential metabolic stability implications, as this moiety is found in numerous natural products and drugs

Acetic Acid Side Chain

The acetic acid functional group provides:

  • Hydrogen bond donor and acceptor capabilities

  • Ionizable character (pKa approximately 4-5, typical for arylacetic acids)

  • A handle for further derivatization through the carboxylic acid

Future Research Directions

Based on the structural properties and related research, several promising directions for future investigation of 4-Biphenyl- dioxol-5-yl-acetic acid can be proposed:

Biological Activity Screening

The compound could be evaluated for:

  • Anti-proliferative activity against cancer cell lines

  • Anti-inflammatory properties

  • Central nervous system activity, given the presence of the 1,3-dioxole group in numerous psychoactive compounds

  • Enzyme inhibition studies, particularly for systems that interact with aromatic substrates

Chemical Derivatization

Further structural modifications could explore:

  • Conversion to various ester and amide derivatives

  • Incorporation into heterocyclic systems

  • Development of prodrug forms

  • Metal complex formation through the carboxylate functionality

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